An In-depth Technical Guide to the Synthesis, Characterization, and Applications of N-Butyl-L-histidine Isomers
An In-depth Technical Guide to the Synthesis, Characterization, and Applications of N-Butyl-L-histidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylation of the amino acid L-histidine offers a powerful tool for modulating its physicochemical and biological properties, with significant implications for peptide and drug design. This guide provides a comprehensive technical overview of N-Butyl-L-histidine, a representative N-alkylated derivative. Due to the presence of three distinct nitrogen atoms susceptible to alkylation—the α-amino nitrogen (Nα) and the two imidazole ring nitrogens (Nπ, "pros," and Nτ, "tele")—"N-Butyl-L-histidine" is an ambiguous term. This document delineates the synthesis, purification, and characterization of the principal isomers: Nα-Butyl-L-histidine, Nπ-Butyl-L-histidine, and Nτ-Butyl-L-histidine. We delve into the strategic considerations for achieving regioselective alkylation and present detailed experimental protocols. Furthermore, we explore the anticipated physicochemical properties, spectroscopic signatures, and potential applications of these derivatives in medicinal chemistry and biotechnology, grounded in the established roles of analogous N-alkylated histidine compounds.
Introduction: The Versatility of N-Alkylated Histidine
L-histidine is a unique proteinogenic amino acid, distinguished by its imidazole side chain with a pKa near physiological pH.[1][2] This feature allows it to function as a proton donor or acceptor in biological systems, playing a critical role in enzyme catalysis, metal ion coordination, and pH buffering.[3][4] The introduction of an alkyl group, such as a butyl moiety, onto one of its nitrogen atoms can profoundly alter its steric profile, basicity, and hydrogen-bonding capacity.[5] These modifications are of significant interest in drug development for enhancing metabolic stability, membrane permeability, and receptor-binding affinity.[6][7]
The primary challenge in working with N-Butyl-L-histidine lies in the selective synthesis of the desired isomer. The nucleophilicity of the α-amino group and the two imidazole nitrogens necessitates strategic use of protecting groups to direct the alkylation to the target site. This guide will address these synthetic challenges and provide a framework for the characterization of the resulting isomers.
Chemical Structures and Isomerism
The term "N-Butyl-L-histidine" can refer to three distinct chemical entities, each with potentially different properties and biological activities.
-
Nα-Butyl-L-histidine: The butyl group is attached to the primary amino group of the amino acid backbone.
-
Nτ-Butyl-L-histidine (N-tele): The butyl group is on the nitrogen atom of the imidazole ring that is further from the side chain's connection to the backbone.
-
Nπ-Butyl-L-histidine (N-pros): The butyl group is on the nitrogen atom of the imidazole ring that is closer to the side chain's connection to the backbone.
Figure 1: The three principal isomers of N-Butyl-L-histidine.
Synthesis of N-Butyl-L-histidine Isomers
The synthesis of a specific N-Butyl-L-histidine isomer requires a carefully planned strategy involving the use of appropriate protecting groups to prevent non-specific alkylation.
Synthesis of Nτ-Butyl-L-histidine
A common strategy for achieving selective alkylation at the Nτ position involves the protection of the α-amino group and the Nπ nitrogen. The trityl (Trt) group is particularly effective for protecting the imidazole nitrogen.[8]
Protocol 1: Synthesis of N-α-Boc-Nτ-Butyl-L-histidine
This protocol is adapted from methodologies for N-alkylation of histidine derivatives.[6]
-
Protection of L-histidine: Begin with commercially available N-α-Boc-L-histidine.
-
Alkylation:
-
Dissolve N-α-Boc-L-histidine in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN).
-
Cool the solution to -15 °C.
-
Add sodium hydride (NaH) portion-wise as a base to deprotonate the imidazole ring.
-
Introduce butyl iodide or butyl bromide as the alkylating agent.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-α-Boc-Nτ-Butyl-L-histidine by column chromatography.
-
-
Deprotection (Optional): The N-α-Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield Nτ-Butyl-L-histidine.
Figure 2: Synthetic workflow for Nτ-Butyl-L-histidine.
Synthesis of Nπ-Butyl-L-histidine
Selective alkylation at the Nπ position is more challenging. One reported method involves an unanticipated alkylation under Mitsunobu conditions, which can be optimized for this purpose.[9] Another approach relies on the use of an Nτ-protecting group that directs alkylation to the Nπ position.
Protocol 2: Synthesis of N-α-Fmoc-Nπ-Butyl-L-histidine
This protocol is based on the regiospecific synthesis of Nπ-substituted histidines.[9]
-
Starting Material: Synthesize N(α), N(τ)-bis(tert-butoxycarbonyl)-L-histidine methyl ester.
-
Alkylation:
-
Generate butyl triflate in situ from butyl alcohol and triflic anhydride.
-
React the butyl triflate with the protected histidine derivative to achieve alkylation at the Nπ position.
-
-
Protecting Group Exchange and Deprotection:
-
Selectively remove the protecting groups and introduce an Fmoc group at the α-amino position for applications in peptide synthesis.
-
Saponify the methyl ester to yield the final product.
-
Figure 3: Synthetic workflow for Nπ-Butyl-L-histidine.
Synthesis of Nα-Butyl-L-histidine
The synthesis of Nα-butyl-L-histidine can be achieved through reductive amination of the corresponding α-keto acid or by direct alkylation of L-histidine with protection of the imidazole ring.
Physicochemical Properties and Characterization
Physicochemical Data
The following table summarizes key physicochemical properties of the parent compound, L-histidine. It is anticipated that N-butylation will increase the molecular weight and lipophilicity (logP) of the molecule.
| Property | Value for L-Histidine | Expected Change with Butylation |
| Molecular Formula | C6H9N3O2[1] | C10H17N3O2 |
| Molecular Weight | 155.15 g/mol [1] | 211.26 g/mol |
| pKa (α-carboxyl) | ~1.8 | Minor change |
| pKa (α-amino) | ~9.2 | Significant change for Nα-isomer |
| pKa (imidazole) | ~6.0[1] | Slight increase |
| logP | -3.12 | Increase |
| Water Solubility | 41.6 g/L (25 °C)[3] | Decrease |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will be crucial for identifying the position of the butyl group.
-
Nα-Butyl-L-histidine: The butyl group protons will appear as multiplets in the aliphatic region, and their integration will correspond to nine protons. The α-proton of the histidine backbone will show a characteristic shift.
-
Nτ/Nπ-Butyl-L-histidine: The protons of the butyl group attached to the imidazole ring will also be in the aliphatic region. The key distinguishing features will be the chemical shifts of the imidazole ring protons (C2-H and C5-H), which are sensitive to the substitution pattern.[10]
-
-
¹³C NMR: The ¹³C NMR spectrum will show the four distinct signals of the butyl group. The chemical shifts of the imidazole carbons (C2, C4, and C5) will be diagnostic for the Nτ versus Nπ isomers.[10]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C10H17N3O2). The fragmentation pattern in MS/MS experiments can help to distinguish between the isomers. For instance, Nα-butyl-L-histidine is expected to show a characteristic loss of the butylated amino group.
Infrared (IR) Spectroscopy:
IR spectroscopy can provide information about the functional groups present. The stretching frequencies of the N-H, C=O, and C=N bonds will be informative. The disappearance or shift of N-H stretching bands of the imidazole or α-amino group can indicate the site of butylation.[11]
Potential Applications
While specific applications for N-Butyl-L-histidine are not yet widely documented, the roles of other N-alkylated histidine derivatives suggest several promising areas of research and development.
-
Peptide Synthesis: N-alkylated histidines can be incorporated into peptides to enhance their stability against enzymatic degradation and to modulate their conformational properties.[6] This is particularly relevant for the development of peptide-based therapeutics.
-
Drug Development: The imidazole ring of histidine is a common motif in pharmacologically active compounds. N-alkylation can be used to fine-tune the binding affinity of a drug candidate for its target receptor or enzyme.[7] For example, N-alkylated histidine derivatives have been investigated for their potential in developing radiopharmaceuticals.[6]
-
Bioconjugation: The modified properties of N-butyl-L-histidine could be exploited in bioconjugation strategies, for example, to improve the linkage of molecules to proteins or other biomaterials.
Conclusion
N-Butyl-L-histidine represents a family of intriguing isomers with the potential for diverse applications in chemistry and biology. The primary hurdle to their widespread use lies in the development of robust and regioselective synthetic methods. This guide has outlined the key synthetic strategies, drawing from the broader literature on N-alkylated histidines, and has provided a framework for the characterization and potential application of these compounds. As the demand for more sophisticated and tailored amino acid derivatives grows, N-butyl-L-histidine and its analogues are poised to become valuable tools for researchers in the life sciences and drug discovery.
References
- Kim, Y-S., et al. (2007). Efficient N(π)-alkylation of l-histidine and histamine derivatives through employment of N(τ)-trityl-protection.
- Sharma, A., et al. (2014). Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines.
- Qian, Z., et al. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. PMC.
- MedChemExpress. (n.d.). N-tert-Butyloxycarbonyl-L-histidine.
- Lee, Y., et al. (2016). Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles. PMC.
- Windridge, G. C., & Jorgensen, E. C. (1976). An improved synthesis of tert-butyloxycarbonyl-L-histidine. International Journal of Peptide and Protein Research.
- BenchChem. (2025). Chemical structure and properties of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Nalpha-BOC-L-Histidine, 99+%.
- CymitQuimica. (n.d.). CAS 17791-52-5: (tert-Butoxycarbonyl)-L-histidine.
- Tokyo Chemical Industry. (n.d.). Nα-(tert-Butoxycarbonyl)-L-histidine.
- PubChem. (n.d.). N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1).
- Sigma-Aldrich. (n.d.). Boc-His-OH 99%.
- NIST. (n.d.). L-Histidine, N,1-bis(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester.
- Wikipedia. (n.d.). Histidine.
- ChemicalBook. (n.d.). N-Boc-L-Histidine.
- van der Marel, G. A., et al. (1998). Synthesis of L‐histidine specifically labelled with stable isotopes.
- Carl ROTH. (n.d.). Boc-L-Histidine PEPTIPURE® ≥98 %, for biochemistry.
- PubChem. (n.d.). (tert-Butoxycarbonyl)-L-histidine.
- Cheméo. (n.d.). Histidine (CAS 71-00-1) - Chemical & Physical Properties.
- da Silva, E. F., et al. (2022). Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. PMC.
- da Silva, E. F., et al. (2022). Synthesis, characterization, and thermal and computational investigations of the L-histidine bis(fluoride) crystal.
- Byler, D. M., & Susi, H. (2005). Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment. DSpace.
- Kim, Y., & Hochstrasser, R. M. (2011).
- ChemicalBook. (n.d.). N-Boc-L-Histidine(17791-52-5) 1H NMR spectrum.
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000039 - L-Histidine.
- ChemicalBook. (n.d.). N-Boc-L-Histidine synthesis.
- MedChemExpress. (n.d.). N-tert-Butyloxycarbonyl-L-histidine.
- Creative Proteomics. (n.d.). Histidine Metabolism Overview.
Sources
- 1. Histidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine (CAS 71-00-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmse000039 L-Histidine at BMRB [bmrb.io]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations - PMC [pmc.ncbi.nlm.nih.gov]
